1-(2,4-difluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea
Description
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N4O2S/c1-7-11(12(21)20-4-5-23-14(20)17-7)19-13(22)18-10-3-2-8(15)6-9(10)16/h2-6H,1H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDYLOAHJNEORO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-difluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea typically involves the reaction of 2,4-difluoroaniline with a thiazolopyrimidine derivative under specific conditions. The reaction may require the use of a coupling agent such as carbodiimide and a base to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-difluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine atoms or the urea moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted urea compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Used in the development of new materials or as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-difluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes, binding to receptor sites, or interfering with cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-difluorophenyl)-3-(5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea: Lacks the methyl group at the 7-position.
1-(2,4-difluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)thiourea: Contains a thiourea moiety instead of urea.
Uniqueness
1-(2,4-difluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea is unique due to its specific substitution pattern and the presence of both fluorine atoms and a thiazolopyrimidine core. These structural features may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
1-(2,4-difluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea is a synthetic organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound belongs to the class of urea derivatives and features a complex structure that contributes to its biological activity. The IUPAC name is 1-(2,4-difluorophenyl)-3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)urea. Its molecular formula is , with a molecular weight of 348.32 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as kinases or phosphatases.
- Receptor Modulation : It could bind to various receptors, altering their activity and affecting downstream signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against certain pathogens.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays indicate that the compound exhibits cytotoxic effects on various cancer cell lines. For instance:
These results suggest that the compound may serve as a lead for developing new anticancer agents.
Antimicrobial Activity
The compound has shown promise in inhibiting bacterial growth. A study reported minimum inhibitory concentrations (MIC) against common pathogens:
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.03–0.06 | |
| Streptococcus pyogenes | 0.06–0.12 | |
| Haemophilus influenzae | 0.25–1 |
These findings indicate its potential as an antimicrobial agent.
Case Studies
A notable case study involved the synthesis and biological evaluation of related thiazolopyrimidine derivatives, which demonstrated enhanced cytotoxicity compared to standard anticancer drugs like doxorubicin. The structure–activity relationship (SAR) analysis revealed that modifications in the molecular structure significantly influenced the biological activity.
Example Study
In a comparative study involving various thiazolopyrimidine derivatives:
- Compound 8 showed an IC50 value of 140 nM against GSK-3β, indicating its potential as a therapeutic target in cancer treatment.
- The study emphasized that electron-withdrawing substituents enhance cytotoxicity while electron-donating groups diminish it.
Q & A
Basic: How can the synthesis of this compound be optimized to ensure high yield and purity?
Methodological Answer:
The synthesis requires precise control of reaction parameters:
- Temperature: Maintain 60–80°C during cyclocondensation to avoid side reactions (e.g., thiazole ring decomposition) .
- Solvent Choice: Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and enhance reaction rates .
- Purification: Employ column chromatography with silica gel (ethyl acetate/hexane, 3:7 ratio) followed by recrystallization from ethanol to achieve >95% purity .
Key Validation: Monitor reaction progress via TLC and confirm final purity using HPLC (C18 column, acetonitrile/water gradient) .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Identify aromatic protons (δ 6.8–8.1 ppm for difluorophenyl) and thiazolo-pyrimidine protons (δ 2.5–3.2 ppm for methyl groups) .
- ¹³C NMR: Confirm carbonyl (C=O) signals at ~170 ppm and aromatic carbons at 110–150 ppm .
- Mass Spectrometry (MS): ESI-MS should show [M+H]⁺ at m/z 375.3 (calculated) with fragmentation peaks matching the thiazolo-pyrimidine core .
- High-Performance Liquid Chromatography (HPLC): Use a reverse-phase column (≥98% purity threshold) to detect trace impurities .
Advanced: How can crystallographic studies elucidate conformational dynamics and intermolecular interactions?
Methodological Answer:
- Crystallization: Grow single crystals via slow evaporation of a saturated acetone solution at 4°C .
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector. SHELXT (for solution) and SHELXL (for refinement) are recommended for structure determination .
- Conformational Analysis: Apply Cremer-Pople puckering parameters to quantify ring puckering in the thiazolo-pyrimidine moiety (e.g., amplitude Q and phase angle θ) .
- Hydrogen Bonding: Use graph set analysis (e.g., Etter’s notation) to classify N–H···O and C–H···F interactions, which stabilize the crystal lattice .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of biological activity?
Methodological Answer:
- Substituent Variation:
- Replace the 2,4-difluorophenyl group with electron-withdrawing groups (e.g., Cl, CF₃) to enhance binding to kinase targets .
- Modify the thiazolo-pyrimidine’s methyl group to bulkier substituents (e.g., isopropyl) to evaluate steric effects on activity .
- Biological Assays:
Advanced: How should researchers address contradictions in hydrogen bonding data across different crystallographic studies?
Methodological Answer:
- Data Reconciliation:
- Theoretical Validation:
Advanced: What strategies mitigate challenges in characterizing reactive intermediates during synthesis?
Methodological Answer:
- In Situ Monitoring:
- Use FT-IR to track carbonyl (C=O) and amine (N–H) bands during urea formation .
- Employ LC-MS to detect transient intermediates (e.g., isocyanate or carbamate species) .
- Stabilization Techniques:
- Add scavengers (e.g., molecular sieves) to sequester water and prevent hydrolysis of reactive groups .
- Use low-temperature (−78°C) conditions for intermediates prone to dimerization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
